4-(4-Pyridylcarbamoyl)benzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

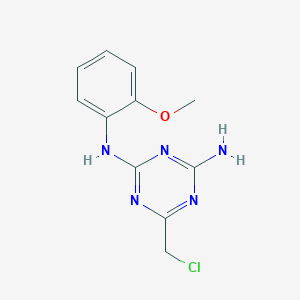

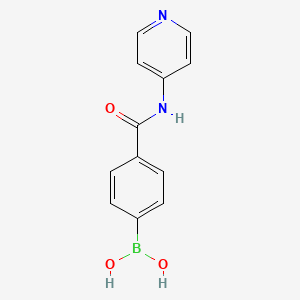

“4-(4-Pyridylcarbamoyl)benzeneboronic acid” is a chemical compound used in scientific research. It has a molecular formula of C12H11BN2O3 and a molecular weight of 242 .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst .Scientific Research Applications

Polymer Solar Cells

An important application of 4-(4-Pyridylcarbamoyl)benzeneboronic acid is in the fabrication of ternary blend polymer solar cells (PSCs). The study by Cheng, Li, and Zhan (2014) demonstrates its use as an electron-cascade acceptor material in the solar cells, significantly increasing the power conversion efficiency compared to binary blends (Cheng, Li, & Zhan, 2014).

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound plays a key role in the formation of macrocycles and polymers. Içli et al. (2012) show that its reaction with 1,4-benzenediboronic acid and catechol leads to the formation of molecularly defined macrocycles or polymeric structures, highlighting its utility in crystal engineering and structural supramolecular chemistry (Içli et al., 2012).

Photoluminescence in Polymers

Neilson et al. (2007) explored the use of this compound in the synthesis of chromophore-containing polymers. Their research indicates that the inclusion of this compound in polymers does not affect the lumiphore emission wavelength or solution quantum yields, providing a pathway for tailored light emission in polymers (Neilson et al., 2007).

Surface Diffusion and Adsorption Studies

The molecule has been studied for its bonding and surface diffusion properties on metal surfaces, as demonstrated by Weckesser et al. (1999). Their research provides insights into the diffusion behavior of large organic molecules, like this compound, on surfaces such as Pd(110), which is relevant for nonlinear optics applications (Weckesser et al., 1999).

Graft Copolymers

In polymer chemistry, this compound is used in the synthesis of graft copolymers. Cianga et al. (2002) utilized it for producing poly(p-phenylene) graft copolymers with various side chains, demonstrating its versatility in creating new polymer types with high solubility and thermal stability (Cianga et al., 2002).

NMR Studies and Enzyme Interactions

London and Gabel (1994) conducted [sup 19]F NMR studies on 4-fluoro-substituted benzeneboronic acids, including compounds similar to this compound, to understand their interaction with enzymes like subtilisin Carlsberg. This research provides valuable insights into the kinetic characterization and molecular interactions of such compounds (London & Gabel, 1994).

Safety and Hazards

Properties

IUPAC Name |

[4-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O3/c16-12(15-11-5-7-14-8-6-11)9-1-3-10(4-2-9)13(17)18/h1-8,17-18H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAXOQCAZJZZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)

![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)

![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)

![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)